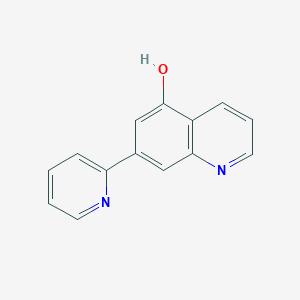
7-pyridin-2-yl-1H-quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-pyridin-2-yl-1H-quinolin-5-one is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a quinoline ring fused with a pyridine ring and a hydroxyl group at the 5th position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-pyridin-2-yl-1H-quinolin-5-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-aminopyridine and 2-chlorobenzaldehyde in the presence of a base can lead to the formation of the desired quinoline derivative. The reaction typically requires heating and may involve the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7-pyridin-2-yl-1H-quinolin-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur at the pyridine or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
7-pyridin-2-yl-1H-quinolin-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a fluorescent probe for studying biological systems due to its photophysical properties.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-pyridin-2-yl-1H-quinolin-5-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxyl group and the nitrogen atoms in the pyridine and quinoline rings can form hydrogen bonds and coordinate with metal ions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
8-(Pyridin-2-yl)quinolin-7-ol: Similar structure but with the hydroxyl group at a different position.
2-(Pyridin-2-yl)quinolin-8-amine: Contains an amine group instead of a hydroxyl group.
Quinolinyl-pyrazoles: Compounds with a pyrazole ring fused to the quinoline ring.
Uniqueness
7-pyridin-2-yl-1H-quinolin-5-one is unique due to the specific positioning of the hydroxyl group, which can influence its chemical reactivity and biological activity. The presence of both pyridine and quinoline rings also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H10N2O |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
7-pyridin-2-ylquinolin-5-ol |
InChI |
InChI=1S/C14H10N2O/c17-14-9-10(12-5-1-2-6-15-12)8-13-11(14)4-3-7-16-13/h1-9,17H |
InChI Key |
PHCMTLKSZKPPFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC3=C(C=CC=N3)C(=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














